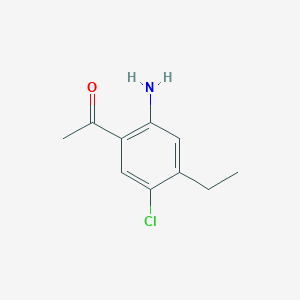
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Descripción general
Descripción
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. However, this compound has a higher affinity for the dopamine transporter than other stimulants, leading to a more potent and longer-lasting effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound increases heart rate and blood pressure, leading to cardiovascular effects. This compound also increases body temperature, leading to hyperthermia. Additionally, this compound has been shown to cause neurotoxicity and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has several advantages for use in lab experiments. Its potent and long-lasting effects make it a useful tool for studying the dopaminergic and noradrenergic systems in the brain. Additionally, this compound's mechanism of action makes it a potential candidate for the development of new treatments for psychiatric disorders.
However, there are also limitations to the use of this compound in lab experiments. Its high potency and potential for abuse make it a controlled substance, limiting its availability for research purposes. Additionally, the neurotoxicity and oxidative stress caused by this compound can make it difficult to study its effects on the brain.
Direcciones Futuras
There are several future directions for research on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine. One area of interest is the development of new treatments for psychiatric disorders based on this compound's mechanism of action. Additionally, research on the neurotoxicity and oxidative stress caused by this compound could lead to new insights into the long-term effects of stimulant use. Finally, studies on the pharmacokinetics and metabolism of this compound could lead to the development of new drug testing methods.
Aplicaciones Científicas De Investigación
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine transporter and norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This mechanism of action makes this compound a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Propiedades
IUPAC Name |
4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13/h8-9,13,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGJNIIQUNGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588795 | |
| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-89-3 | |
| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)



![4-[(Prop-2-en-1-yl)amino]oxane-4-carboxylic acid](/img/structure/B1627143.png)

![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)
![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)
![1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627147.png)
![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)

![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)
